molecular formula C11H10N2O2S B187789 N-3-Pyridylbenzenesulfonamide CAS No. 53472-19-8

N-3-Pyridylbenzenesulfonamide

Cat. No.: B187789
CAS No.: 53472-19-8
M. Wt: 234.28 g/mol
InChI Key: UFVHQLOWDFKPIU-UHFFFAOYSA-N
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Description

N-3-Pyridylbenzenesulfonamide is an organic compound with the molecular formula C11H10N2O2S It consists of a pyridine ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-Pyridylbenzenesulfonamide typically involves the reaction of 3-aminopyridine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminopyridine+Benzenesulfonyl chlorideThis compound+HCl\text{3-Aminopyridine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminopyridine+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-3-Pyridylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products:

    Oxidation: Formation of pyridylbenzenesulfonic acids.

    Reduction: Formation of pyridylbenzenesulfonamines.

    Substitution: Formation of various substituted pyridylbenzenesulfonamides.

Scientific Research Applications

N-3-Pyridylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-3-Pyridylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-3-Pyridylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • N-Butylbenzenesulfonamide
  • Sulfamethazine
  • Sulfadiazine

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties. This distinguishes it from other sulfonamides that may have different substituents or structural features.

Properties

IUPAC Name

N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVHQLOWDFKPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320760
Record name N-3-Pyridylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320760
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53472-19-8
Record name N-3-Pyridinylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53472-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 364023
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC364023
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364023
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-3-Pyridylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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